molecular formula C11H12Cl3NO3S B3929338 (Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

(Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine

Cat. No.: B3929338
M. Wt: 344.6 g/mol
InChI Key: XIQFFYPANZOUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of oxolane derivatives with trichlorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl amine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

(Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to control the reaction kinetics .

Scientific Research Applications

(Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Comparison with Similar Compounds

Similar compounds to (Oxolan-2-ylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine include:

The uniqueness of this compound lies in its specific trichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4,5-trichloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO3S/c12-8-4-10(14)11(5-9(8)13)19(16,17)15-6-7-2-1-3-18-7/h4-5,7,15H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQFFYPANZOUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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